5-Iodo-2-methyl-1H-benzo[D]imidazole is classified as:
The synthesis of 5-Iodo-2-methyl-1H-benzo[D]imidazole typically involves several key steps:
The molecular structure of 5-Iodo-2-methyl-1H-benzo[D]imidazole features:
The compound's structure can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with key peaks indicating the presence of methyl and aromatic protons .
5-Iodo-2-methyl-1H-benzo[D]imidazole can participate in various chemical reactions:
The mechanism of action for compounds like 5-Iodo-2-methyl-1H-benzo[D]imidazole is often explored through molecular docking studies. These studies suggest potential interactions with biological targets involved in antimicrobial activity, including:
These interactions may inhibit bacterial growth and biofilm formation, making this compound a candidate for further pharmacological exploration .
Properties are often characterized using techniques such as:
5-Iodo-2-methyl-1H-benzo[D]imidazole has diverse applications across several fields:
Benzimidazole derivatives constitute a vital class of nitrogen-containing heterocyclic compounds characterized by the fusion of a benzene ring with an imidazole moiety. This core structure provides exceptional stability and tunable electronic properties, making it a privileged scaffold in medicinal chemistry and materials science [3] [10]. The introduction of halogen atoms—particularly iodine—at specific positions on the benzimidazole nucleus profoundly alters its physicochemical and pharmacological profile. In 5-Iodo-2-methyl-1H-benzo[D]imidazole (molecular formula: C₈H₇IN₂; molecular weight: 258.06–260.06 g/mol), the iodine atom at the 5-position enhances molecular polarizability and serves as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). Concurrently, the methyl group at the 2-position contributes steric bulk and electron-donating effects, influencing the compound’s tautomeric equilibrium (between 1H and 3H forms) and modulating its amphoteric character (pKa ~12.8 for deprotonation, ~5.6 for protonation) [3] [7] [10]. These modifications collectively enhance lipid solubility and binding affinity to biological targets, as evidenced by the prevalence of halogenated benzimidazoles in clinical drugs like Maribavir (antiviral) and Bendamustine (chemotherapeutic) [3].
Table 1: Influence of Substituents on Benzimidazole Properties
Compound | Substituents | Melting Point (°C) | Aqueous Solubility | Key Reactivity |
---|---|---|---|---|
Benzimidazole | None | 170–172 | Moderate | Electrophilic substitution |
2-Methyl-1H-benzimidazole | 2-CH₃ | 175–177 | Slightly soluble | Enhanced nucleophilicity |
5-Iodo-2-methyl-1H-benzimidazole | 5-I; 2-CH₃ | 199–245 | Poor | Oxidative addition; Cross-coupling |
5-Iodo-2-methyl-1H-benzo[D]imidazole (CAS: 2818-70-4; synonyms: 6-Iodo-2-methyl-1H-benzimidazole) serves as a pivotal synthetic intermediate due to the synergistic reactivity of its functional groups. The iodine atom undergoes regioselective palladium-catalyzed cross-coupling to form biaryl linkages—a transformation leveraged in constructing complex pharmaceuticals and agrochemicals . For instance, Suzuki-Miyaura reactions with arylboronic acids enable the introduction of extended aromatic systems, while Buchwald-Hartwig aminations yield amino-substituted derivatives. The methyl group facilitates electrophilic substitutions (e.g., oxidation to aldehydes) and influences the orientation of incoming electrophiles at the benzimidazole ring [1] . Synthetic routes to this compound typically involve:
The benzimidazole scaffold emerged as a critical pharmacophore following the serendipitous discovery of its vitamin B₁₂ cofactor role in the 1950s [10]. Early research focused on unsubstituted benzimidazoles, but the introduction of halogen and alkyl groups markedly expanded therapeutic utility. The first halogenated benzimidazole drug, Thiabendazole (introduced 1962), demonstrated potent anthelmintic activity, validating halogen’s role in target engagement [3]. Subsequent decades witnessed strategic derivatization at the 2- and 5-positions:
Table 2: Evolution of Key Benzimidazole-Based Drugs
Era | Drug (Trade Name) | Substituents | Therapeutic Class | Innovation |
---|---|---|---|---|
1960s | Thiabendazole (Mintezol) | 4-Thiazolyl; 5-H | Anthelmintic | First halogen-tolerant benzimidazole |
1980s | Omeprazole (Prilosec) | 2-OCH₃; 5-CH₃; 6-OCH₃ | Proton-pump inhibitor | Acid-activated prodrug design |
2000s | Bendamustine (Treanda) | 2-[Bis(2-chloroethyl)amino] | Antineoplastic | Nitrogen mustard hybrid |
Recent patents (e.g., US 20150329527 A1; Pyrazole-linked benzimidazoles) underscore 5-iodo-2-methyl-1H-benzimidazole’s relevance in developing kinase inhibitors and antimicrobials, reflecting a shift toward halogenated variants for enhanced target specificity and ADMET profiles [3] . This compound’s iodine atom enables rapid diversification into libraries for high-throughput screening, accelerating pharmacophore optimization in drug discovery pipelines.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1